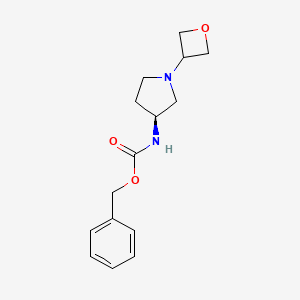

(S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate

CAS No.: 1349807-52-8

Cat. No.: VC2692472

Molecular Formula: C15H20N2O3

Molecular Weight: 276.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1349807-52-8 |

|---|---|

| Molecular Formula | C15H20N2O3 |

| Molecular Weight | 276.33 g/mol |

| IUPAC Name | benzyl N-[(3S)-1-(oxetan-3-yl)pyrrolidin-3-yl]carbamate |

| Standard InChI | InChI=1S/C15H20N2O3/c18-15(20-9-12-4-2-1-3-5-12)16-13-6-7-17(8-13)14-10-19-11-14/h1-5,13-14H,6-11H2,(H,16,18)/t13-/m0/s1 |

| Standard InChI Key | JLDGHCCLXOHBQA-ZDUSSCGKSA-N |

| Isomeric SMILES | C1CN(C[C@H]1NC(=O)OCC2=CC=CC=C2)C3COC3 |

| SMILES | C1CN(CC1NC(=O)OCC2=CC=CC=C2)C3COC3 |

| Canonical SMILES | C1CN(CC1NC(=O)OCC2=CC=CC=C2)C3COC3 |

Introduction

(S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate is a chemical compound with a molecular formula of C₁₅H₂₀N₂O₃ and a CAS number of 1349807-52-8. It is supplied by Matrix Scientific and is available with a purity of ≥95% . This compound is classified as an irritant, indicating it may cause irritation upon contact with skin or mucous membranes.

Synthesis and Applications

While specific details on the synthesis of (S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate are not readily available, compounds with similar structures often involve reactions that form the carbamate linkage and attach the oxetane and benzyl groups to the pyrrolidine core. The applications of this compound are not explicitly documented in the available literature, but given its structure, it might be explored in pharmaceutical or chemical research contexts.

Comparison with Related Compounds

| Compound | Molecular Formula | CAS Number | Purity |

|---|---|---|---|

| (S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate | C₁₅H₂₀N₂O₃ | 1349807-52-8 | ≥95% |

| (R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate | C₁₅H₂₀N₂O₃ | 1349807-54-0 | ≥95% |

Both enantiomers of Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate have similar chemical properties but differ in their stereochemistry, which can significantly affect their biological activity and interactions with enzymes or receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume